molecular formula C7H8N4S B359533 2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine CAS No. 484657-87-6

2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine

Cat. No.: B359533
CAS No.: 484657-87-6
M. Wt: 180.23g/mol
InChI Key: ZVUGTZLXFHYDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine is a chemical scaffold of significant interest in medicinal chemistry and oncology research. The pyrimidine-4,6-diamine core is a privileged structure in drug discovery, known for its ability to serve as a potent kinase inhibitor. Researchers utilize this core structure to develop novel therapeutic agents, particularly as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for investigating non-small cell lung cancer (NSCLC) . Similar compounds based on the pyrimidine-4,6-diamine structure have also been designed as inhibitors of the transcription factor OLIG2, a key target in glioblastoma multiforme (GBM), demonstrating strong anti-proliferative activity in cellular models . The prop-2-yn-1-ylsulfanyl (propargylthio) side chain in this specific derivative offers a versatile chemical handle for further synthetic modification. This functional group is amenable to click chemistry reactions, facilitating the creation of chemical libraries for high-throughput screening or the development of bioconjugates for studying drug-target interactions. This compound is intended for research applications in early-stage drug discovery, mechanism-of-action studies, and biochemical probe development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-prop-2-ynylsulfanylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h1,4H,3H2,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUGTZLXFHYDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine scaffold is typically constructed via condensation reactions. A common precursor, 2,4-diamino-6-mercaptopyrimidine (DAMP) , is synthesized through the reaction of ethyl cyanoacetate with guanidine in a basic medium. This produces 2,6-diamino-4-hydroxypyrimidine, which is subsequently treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. The resulting 6-chloro-2,4-diaminopyrimidine serves as a versatile intermediate for further modifications.

Thioether Formation via S-Alkylation

The introduction of the prop-2-yn-1-ylsulfanyl group at the 2-position is achieved through S-alkylation of DAMP. This reaction exploits the nucleophilic sulfur atom in DAMP, which reacts preferentially with propargyl bromide under mild basic conditions.

Procedure :

  • Deprotonation : DAMP is treated with sodium hydroxide (NaOH) in methanol to generate the sodium thiolate.

  • Alkylation : The thiolate intermediate reacts with propargyl bromide in dimethylformamide (DMF) at 50°C for 16 hours.

  • Workup : The crude product is purified via aqueous extraction and solvent evaporation, yielding 2-(prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine with an average yield of 67%.

Key Reaction Parameters :

ParameterValue/DetailSource
SolventDMF
Temperature50°C
Reaction Time16 hours
BaseNaOH
ElectrophilePropargyl bromide

Selectivity Considerations :
The reaction follows the Hard and Soft Acids and Bases (HSAB) principle, where the soft thiolate nucleophile preferentially reacts with the soft propargyl electrophile, minimizing N-alkylation byproducts.

Alternative Routes via Intermediate Halogenation

Chloropyrimidine Intermediate

In a patent-derived method, 6-chloro-2,4-diaminopyrimidine is first synthesized from ethyl cyanoacetate and guanidine, followed by POCl₃ treatment. This intermediate undergoes nucleophilic substitution with sodium propargylthiolate to introduce the thioether group.

Procedure :

  • Chlorination : 2,6-diamino-4-hydroxypyrimidine is refluxed with POCl₃ to form 6-chloro-2,4-diaminopyrimidine.

  • Thiolate Preparation : Sodium propargylthiolate is generated by reacting propargyl thiol with NaH in tetrahydrofuran (THF).

  • Substitution : The chloropyrimidine reacts with the thiolate in THF at 60°C for 12 hours.

Yield Optimization :

  • Excess thiolate (1.5 equivalents) improves substitution efficiency.

  • Catalytic potassium iodide (KI) enhances reactivity via the Finkelstein mechanism.

Mechanistic Insights and Side Reactions

Competing N-Alkylation

While S-alkylation dominates, trace N-alkylation products may form. For example, alkylation at the 4- or 6-amino groups can occur if the reaction pH exceeds 10 or if softer electrophiles (e.g., propargyl iodide) are used.

Mitigation Strategies :

  • Maintain pH < 9 using weaker bases (e.g., K₂CO₃ instead of NaOH).

  • Use polar aprotic solvents (e.g., DMF) to stabilize the thiolate intermediate.

Oxidation of Thioether

The prop-2-yn-1-ylsulfanyl group is susceptible to oxidation by agents like hydrogen peroxide, forming sulfoxides or sulfones. To prevent this, reactions should be conducted under inert atmospheres (N₂ or Ar).

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Chloroform or ethyl acetate is used to separate the product from aqueous residues.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves S-alkylated products from N-alkylated impurities.

Spectroscopic Validation

  • ¹H NMR : A singlet at δ 5.26 ppm confirms the aromatic proton (H5) on the pyrimidine ring. The propargyl methylene group appears as a triplet at δ 3.01 ppm.

  • ¹³C NMR : The carbon adjacent to sulfur (C1′) resonates at δ 31.7 ppm, distinct from N-alkylated analogs (δ ~43 ppm).

  • HRMS : A molecular ion peak at m/z 241.1500 ([C₁₁H₂₀N₄S]⁺) validates the product.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A patent describes a scalable route using:

  • Reactor Setup : 1000 L glass-lined reactors for chlorination and substitution.

  • Distillation : Removal of excess POCl₃ under reduced pressure.

  • Activated Carbon Treatment : Post-reaction purification to adsorb colored impurities.

Typical Yield : 65–70% at multi-kilogram scales.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent advances propose microwave irradiation (100°C, 30 minutes) to accelerate S-alkylation, reducing reaction times from 16 hours to 1 hour.

Flow Chemistry

Continuous-flow systems enable safer handling of propargyl bromide, a volatile and toxic reagent. Mixing DAMP and propargyl bromide in a microreactor at 50°C achieves 95% conversion in 10 minutes .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioethers.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Organic Synthesis Applications

The compound is involved in several synthetic methodologies that demonstrate its utility as a building block in organic chemistry:

  • Pd-Catalyzed Coupling Reactions : 2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine has been utilized in palladium-catalyzed coupling reactions with aryl iodides. This reaction leads to the efficient synthesis of thiazolo[3,2-a]pyrimidinones, which are valuable intermediates in the development of pharmaceuticals. The method allows for high yields and is considered a straightforward approach for synthesizing complex heterocycles.
  • [3,3]-Sigmatropic Rearrangement : The compound has also been reported to participate in a [3,3]-sigmatropic rearrangement process within the series of 2-(prop-2-yn-1-ylsulfanyl)-1,4,5,6,7,8-hexahydroquinolines. This reaction showcases its versatility and reactivity under specific conditions, contributing to the development of novel derivatives with potential biological activities.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound exhibits promising biological activities:

  • Anticancer Potential : Preliminary studies have indicated that derivatives synthesized from this compound may possess anticancer properties. For instance, compounds derived from pyrimidine frameworks have been evaluated for their antiproliferative activity against various cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The structure–activity relationship (SAR) analysis suggests that modifications at specific positions can enhance anticancer efficacy .
  • Anti-inflammatory Activity : Research has shown that amino-substituted pyrimidines can act as inhibitors of nitric oxide production in immune cells. This suggests that this compound may also exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

The biological activity of this compound is primarily attributed to its functional groups:

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Biological Assays : Conducting assays to measure the compound's effects on cell viability and proliferation.
  • Mechanistic Studies : Investigating the underlying mechanisms through which the compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine is best understood through comparison with analogous pyrimidine-4,6-diamine derivatives. Below is a systematic analysis of key compounds:

Structural Analogues with Varied Thioether Substituents
Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Applications References
This compound Prop-2-yn-1-ylthio ~210.28* Reactive alkyne for click chemistry; potential kinase inhibition
2-(Heptylthio)pyrimidine-4,6-diamine (HPDA) Heptylthio 283.44 Enhanced lipophilicity; synthesized via S-alkylation
2-(Methylthio)pyrimidine-4,6-diamine Methylthio 172.24 Higher solubility; used as a precursor for antiviral agents
2-(Ethylthio)pyrimidine-4,6-diamine Ethylthio 186.27 Intermediate solubility; studied in crystal engineering
2-[(3-Fluorophenyl)methylthio]pyrimidine-4,6-diamine 3-Fluorobenzylthio 292.34 Aromatic substituent enhances π-π stacking; antimicrobial activity

Notes:

  • The propargylthio group in this compound confers unique reactivity (e.g., copper-catalyzed azide-alkyne cycloaddition), absent in alkyl/arylthio analogues .
  • HPDA’s heptyl chain increases hydrophobicity (logP ~3.2), whereas the methylthio derivative (logP ~0.9) is more water-soluble .
Pyrimidine-4,6-diamine Derivatives with Heterocyclic Modifications
Compound Name Structural Feature Molecular Weight (g/mol) Key Properties/Applications References
2-[2-[[2-Methyl-5-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]phenyl]propyl-amino]-1,3-thiazol-4-yl]pyrimidine-4,6-diamine Thiazole-linked sulfonamide 578.75 Kinase inhibition (e.g., EGFR); high molecular complexity
N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Pyrazolo-pyrimidine hybrid 440.55 Anticancer activity; targets DNA synthesis pathways
2-β-D-Ribofuranosyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Ribose-conjugated pyrazolo-pyrimidine 282.26 Purine nucleoside analogue; antitumor activity via apoptosis induction

Key Differences :

  • The propargylthio compound lacks the fused heterocycles or sugar moieties seen in pyrazolo-pyrimidine or ribofuranosyl derivatives, limiting its direct use in nucleoside mimicry but enhancing versatility in synthetic modifications .
  • Thiazole-linked derivatives (e.g., ) exhibit higher molecular weights and specificity for protein kinases, unlike the simpler propargylthio analogue .
Electronic and Hydrogen-Bonding Comparisons
  • Electron-Withdrawing vs. Electron-Donating Groups: The propargylthio group is moderately electron-withdrawing due to the sp-hybridized carbon, altering the pyrimidine ring’s electron density compared to electron-donating alkylthio groups (e.g., methylthio) . Nitro-substituted analogues (e.g., 5-nitro-N⁴-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine) exhibit stronger electron withdrawal, reducing basicity of the amine groups .
  • Hydrogen-Bonding Patterns :

    • All 4,6-diamine pyrimidines form N–H···N/O hydrogen bonds. However, bulky substituents (e.g., heptylthio in HPDA) disrupt crystalline packing compared to compact groups like methylthio .
    • Propargylthio’s linear geometry may promote directional hydrogen bonding, as observed in graph-set analyses of related thioether crystals .

Biological Activity

2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine is a pyrimidine derivative characterized by the presence of a prop-2-yn-1-ylsulfanyl group at the 2-position and two amino groups at the 4 and 6 positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C7H8N4S\text{C}_7\text{H}_8\text{N}_4\text{S}

Key Features:

  • Pyrimidine Core: A six-membered ring containing nitrogen atoms.
  • Functional Groups:
    • Prop-2-yn-1-ylsulfanyl group enhances reactivity.
    • Amino groups at positions 4 and 6 provide sites for further chemical modifications.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following sections summarize key findings related to its biological properties.

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives can inhibit nitric oxide production in immune cells, suggesting potential anti-inflammatory properties. The amino substitutions on the pyrimidine ring are believed to enhance this activity by modulating immune responses .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have shown that similar pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with electron-rich substituents have demonstrated superior anticancer efficacy compared to standard agents across multiple cell lines .

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Activity
Compound AMCF-70.09High
Compound BA5490.03Very High
Compound CColo-2050.01Extremely High

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound may bind to active sites of enzymes, inhibiting their catalytic activities.
  • Interaction with Nucleic Acids: It may also interact with DNA or RNA, potentially affecting gene expression and protein synthesis .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Alkylation: Using propargyl bromide to introduce the prop-2-yn-1-yl group.
  • Thioether Formation: Treating the intermediate with a thiol reagent to form the sulfanyl linkage.
  • Amination: Introducing amino groups at positions 4 and 6 through nucleophilic substitution reactions.

Case Studies

Several studies have explored the biological activity of related pyrimidine compounds:

  • Study on Anticancer Activity: A series of substituted pyrimidines were tested against breast cancer cell lines (MCF-7) and showed promising results with low IC50 values indicating high potency .
  • Anti-inflammatory Evaluation: Compounds similar to 2-(Prop-2-yn-1-ylsulfanyl)pyrimidine were evaluated for their ability to reduce nitric oxide levels in macrophages, demonstrating significant anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine core, where the prop-2-yn-1-ylthiol group replaces a leaving group (e.g., halide). Key parameters include solvent polarity (e.g., DMF for polar aprotic conditions), temperature (60–80°C for optimal kinetics), and catalysts (e.g., triethylamine for deprotonation). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Parallel reaction monitoring using TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Prioritize 1^1H-NMR signals for the pyrimidine NH2_2 (δ 6.5–7.0 ppm) and propynyl CH (δ 2.5–3.0 ppm). 13^{13}C-NMR should confirm the pyrimidine C4/C6 (δ 160–170 ppm) and alkyne carbons (δ 70–85 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards validates identity.
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ peaks, with fragmentation patterns confirming the alkyne moiety .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Systematic Review : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell lines). For example, discrepancies in antimicrobial activity may arise from differences in MIC determination protocols (broth microdilution vs. agar diffusion) .
  • Dose-Response Studies : Use standardized concentrations (e.g., 0.1–100 µM) across multiple cell models to isolate compound-specific effects.
  • Control for Stability : Monitor compound degradation under assay conditions (pH, temperature) via HPLC to rule out false negatives .

Q. What computational strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in target binding interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydrofolate reductase). Prioritize hydrogen bonding with pyrimidine NH2_2 and hydrophobic contacts with the alkyne group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. RMSD and RMSF analyses identify flexible regions affecting activity.
  • QSAR Modeling : Train models using descriptors like logP, topological polar surface area, and electron-density maps to predict bioactivity .

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DOE)?

  • Methodological Answer :

  • Factor Screening : Apply Plackett-Burman design to evaluate critical variables (temperature, solvent ratio, catalyst loading).
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships between factors (e.g., solvent polarity vs. yield).
  • Validation : Confirm optimal conditions (e.g., 70°C, DMF/H2_2O 9:1) with triplicate runs, achieving >90% yield and >98% purity via HPLC .

Q. What methodological frameworks are suitable for studying the stability of this compound under varying storage and physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, sampling monthly for HPLC and LC-MS analysis.
  • pH-Dependent Degradation : Incubate in buffers (pH 1–13) at 37°C, monitoring hydrolytic cleavage of the sulfanyl group via 1^1H-NMR.
  • Light Sensitivity : Use ICH Q1B guidelines for photostability, with UV irradiation (320–400 nm) to assess structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.